Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride is a synthetic organic compound with the molecular formula C19H25ClN2O3 and a molecular weight of 364.87 g/mol . This compound is known for its unique chemical structure, which includes a phenoxypropan-2-yl group and a phenylcarbamoyloxyethyl group attached to an azanium ion. It has various applications in scientific research and industry due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 1-phenoxypropan-2-ol: This intermediate can be synthesized by reacting phenol with propylene oxide in the presence of a base such as sodium hydroxide.
Formation of 1-phenoxypropan-2-yl chloride: The intermediate 1-phenoxypropan-2-ol is then reacted with thionyl chloride to form 1-phenoxypropan-2-yl chloride.
Synthesis of the final compound: The 1-phenoxypropan-2-yl chloride is reacted with [2-(phenylcarbamoyloxy)ethyl]amine in the presence of a suitable solvent and base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxypropan-2-yl chloride: An intermediate in the synthesis of the target compound.
2-Phenylcarbamoyloxyethylamine: Another intermediate used in the synthesis.
Phenoxypropan-2-ol: A related compound with similar structural features.
Uniqueness
Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
100836-70-2 |
---|---|
Molecular Formula |
C19H25ClN2O3 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-[methyl(1-phenoxypropan-2-yl)amino]ethyl N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-16(15-24-18-11-7-4-8-12-18)21(2)13-14-23-19(22)20-17-9-5-3-6-10-17;/h3-12,16H,13-15H2,1-2H3,(H,20,22);1H |
InChI Key |
HCXMXJULHXWSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(C)CCOC(=O)NC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.